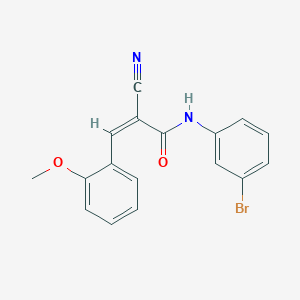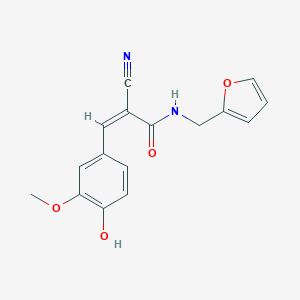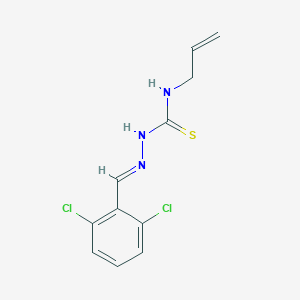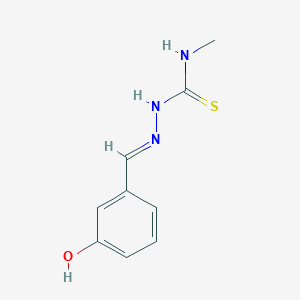
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylthio group, and a thienyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylthio and thienyl groups are added via substitution reactions. Common reagents used in these reactions include cyclopropyl halides, methylthiol, and thienyl halides. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Electrophilic reagents, catalysts like palladium or copper
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized thienyl derivatives
Scientific Research Applications
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyclopropyl group may enhance the compound’s binding affinity to its target, while the methylthio and thienyl groups contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-(methylthio)-4-phenylnicotinonitrile
- 6-Cyclopropyl-2-(methylthio)-4-pyrimidin-2-ylnicotinonitrile
Uniqueness
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile stands out due to its combination of a cyclopropyl group, a methylthio group, and a thienyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12N2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
